molecular formula C11H20O B13316605 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal

2,2-Dimethyl-3-(1-methylcyclopentyl)propanal

Cat. No.: B13316605
M. Wt: 168.28 g/mol
InChI Key: GNODFMFDCPUQEN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is an organic compound with the molecular formula C₁₁H₂₀O. It is a branched aldehyde featuring a cyclopentyl ring, making it a unique structure in organic chemistry. This compound is often used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal typically involves the reaction of 1-methylcyclopentylmagnesium bromide with 2,2-dimethylpropanal under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by oxidation. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1-methylcyclopentyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 2,2-Dimethyl-3-(1-methylcyclopentyl)propanoic acid.

    Reduction: 2,2-Dimethyl-3-(1-methylcyclopentyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1-methylcyclopentyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanal: A simpler aldehyde without the cyclopentyl ring.

    3-(1-Methylcyclopentyl)propanal: Lacks the 2,2-dimethyl substitution.

    2,2-Dimethyl-3-(cyclopentyl)propanal: Similar structure but without the methyl group on the cyclopentyl ring.

Uniqueness

2,2-Dimethyl-3-(1-methylcyclopentyl)propanal is unique due to its combination of a branched aldehyde and a cyclopentyl ring. This structure imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,2-dimethyl-3-(1-methylcyclopentyl)propanal

InChI

InChI=1S/C11H20O/c1-10(2,9-12)8-11(3)6-4-5-7-11/h9H,4-8H2,1-3H3

InChI Key

GNODFMFDCPUQEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CC(C)(C)C=O

Origin of Product

United States

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